IRAK阻害剤1

説明

インターロイキン受容体関連キナーゼ阻害剤1は、インターロイキン受容体関連キナーゼファミリー、特にインターロイキン受容体関連キナーゼ1を標的とする化合物です。 インターロイキン受容体関連キナーゼタンパク質は、自然免疫および炎症に不可欠なインターロイキン-1およびトール様受容体のシグナル伝達経路において重要な役割を果たすセリン/スレオニンキナーゼです . インターロイキン受容体関連キナーゼ1の阻害は、さまざまな炎症性疾患、癌、および代謝性疾患の治療において潜在的な治療上の利点があることが示されています .

科学的研究の応用

Interleukin receptor-associated kinase inhibitor 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.

作用機序

インターロイキン受容体関連キナーゼ阻害剤1は、インターロイキン受容体関連キナーゼ1の活性部位に結合することにより、そのリン酸化と下流のシグナル伝達経路のその後の活性化を防ぎ、その効果を発揮します . この阻害は、トール様受容体およびインターロイキン-1受容体のシグナル伝達を混乱させ、プロ炎症性サイトカインおよびその他のメディエーターの産生を減少させます . 関与する分子標的には、ミエロイド分化一次応答88(MyD88)および腫瘍壊死因子受容体関連因子6(TRAF6)経路が含まれます .

類似の化合物との比較

インターロイキン受容体関連キナーゼ阻害剤1は、次のような他の類似の化合物と比較されます。

インターロイキン受容体関連キナーゼ4阻害剤: これらの阻害剤は、インターロイキン受容体関連キナーゼ4を標的とし、同様の疾患の治療に有効性が示されていますが、選択性と効力のプロファイルが異なる場合があります.

デュアルインターロイキン受容体関連キナーゼ1/4阻害剤: インターロイキン受容体関連キナーゼ1とインターロイキン受容体関連キナーゼ4の両方を阻害する化合物で、シグナル伝達経路のより広範な阻害を提供します.

インターロイキン受容体関連キナーゼ阻害剤1の独自性は、インターロイキン受容体関連キナーゼ1に対する選択性にあるため、特定のシグナル伝達経路の研究と標的療法の開発に役立つツールとなります .

生化学分析

Biochemical Properties

IRAK inhibitor 1 plays a crucial role in biochemical reactions by inhibiting the activity of IRAK4. IRAK4 is a serine-threonine kinase involved in toll-like receptor and interleukin-1 signaling pathways, which are essential for innate immunity and inflammation . By inhibiting IRAK4, IRAK inhibitor 1 disrupts the downstream signaling pathways that lead to the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines . This inhibition is particularly significant in the context of diseases such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where overactivity of the NF-κB pathway is implicated .

Cellular Effects

IRAK inhibitor 1 has profound effects on various cell types and cellular processes. In human primary mononuclear cells, it significantly reduces the levels of inflammatory cytokines such as interleukin-17A, interleukin-2, and interleukin-6 . Additionally, it suppresses induced immunoglobulin synthesis in normal human lymphocytes . In AML cells, IRAK inhibitor 1 inhibits leukemic progenitor cell function and reduces tumor burden . These effects are mediated through the inhibition of NF-κB activation and the subsequent suppression of pro-inflammatory and proliferative signals.

Molecular Mechanism

The molecular mechanism of IRAK inhibitor 1 involves the inhibition of IRAK4 kinase activity, which prevents the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the formation of the myddosome complex, which includes MyD88 and other IRAK family members . By blocking this complex, IRAK inhibitor 1 effectively halts the signaling cascade that leads to NF-κB activation and the expression of pro-inflammatory genes . Additionally, IRAK inhibitor 1 may also inhibit IRAK1, which can compensate for the loss of IRAK4 activity in certain contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IRAK inhibitor 1 can vary over time. Studies have shown that the compound is generally stable and maintains its inhibitory activity over extended periods . The long-term effects on cellular function can depend on the specific context and experimental conditions. For example, in AML cells, prolonged exposure to IRAK inhibitor 1 leads to sustained inhibition of NF-κB activation and reduced leukemic progenitor cell function . These effects are consistent with the compound’s role in disrupting pro-inflammatory signaling pathways.

Dosage Effects in Animal Models

The effects of IRAK inhibitor 1 in animal models vary with different dosages. At lower doses, the compound effectively inhibits IRAK4 activity and reduces inflammation without significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or adverse reactions . For instance, in animal models of AML, higher doses of IRAK inhibitor 1 can lead to a more pronounced reduction in tumor burden but may also cause off-target effects and toxicity .

Metabolic Pathways

IRAK inhibitor 1 is involved in metabolic pathways related to the regulation of inflammation and immune responses. It interacts with enzymes and cofactors involved in the toll-like receptor and interleukin-1 signaling pathways . By inhibiting IRAK4, the compound affects the metabolic flux and levels of metabolites associated with these pathways . This can lead to changes in the production of pro-inflammatory cytokines and other signaling molecules.

Transport and Distribution

Within cells and tissues, IRAK inhibitor 1 is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and activity . For example, in AML cells, IRAK inhibitor 1 is distributed in a manner that allows it to effectively inhibit IRAK4 activity and suppress leukemic progenitor cell function .

Subcellular Localization

The subcellular localization of IRAK inhibitor 1 is crucial for its activity and function. Upon activation, IRAK4 is recruited to the plasma membrane, where it interacts with other signaling molecules . IRAK inhibitor 1 disrupts this localization by inhibiting IRAK4 activity, preventing its recruitment to the membrane and subsequent activation of downstream signaling pathways . This disruption is essential for the compound’s ability to inhibit NF-κB activation and reduce pro-inflammatory signaling.

準備方法

合成経路と反応条件

インターロイキン受容体関連キナーゼ阻害剤1の合成には、重要な中間体の形成とその後の反応を含む、複数のステップが含まれます。 一般的な合成経路の1つは、ベンゾイミダゾール誘導体の調製を含み、その後は目的の阻害剤を得るために官能基化されます . 反応条件には通常、有機溶媒、触媒、および制御された温度が含まれており、最終生成物の高収率と純度が保証されます .

工業的生産方法

インターロイキン受容体関連キナーゼ阻害剤1の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、反応条件の最適化、精製ステップ、および品質管理対策が含まれ、生成された化合物の整合性と有効性が保証されます . 連続フローケミストリーや自動合成などの高度な技術は、生産効率とスケーラビリティを高めるために使用される可能性があります .

化学反応の分析

反応の種類

インターロイキン受容体関連キナーゼ阻害剤1は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます . 反応条件には、制御された温度、pH調整、および望ましくない副反応を防ぐための不活性雰囲気の使用が含まれることがよくあります .

主な製品

これらの反応から形成される主な生成物は、通常、元の阻害剤の修飾バージョンであり、生物学的活性が高められているか、または変更されています。 これらの誘導体は、インターロイキン受容体関連キナーゼ1およびその他の関連するキナーゼを阻害する際の有効性を頻繁にテストされます .

科学研究の用途

インターロイキン受容体関連キナーゼ阻害剤1は、次のような幅広い科学研究の用途があります。

化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞および分子生物学の研究で、インターロイキン受容体関連キナーゼ1の免疫応答および炎症における役割を調査するために使用されます.

類似化合物との比較

Interleukin receptor-associated kinase inhibitor 1 is compared with other similar compounds, such as:

Interleukin receptor-associated kinase 4 inhibitors: These inhibitors target interleukin receptor-associated kinase 4 and have shown efficacy in treating similar diseases but may have different selectivity and potency profiles.

Dual interleukin receptor-associated kinase 1/4 inhibitors: Compounds that inhibit both interleukin receptor-associated kinase 1 and interleukin receptor-associated kinase 4, providing a broader inhibition of the signaling pathways.

The uniqueness of interleukin receptor-associated kinase inhibitor 1 lies in its selectivity for interleukin receptor-associated kinase 1, making it a valuable tool for studying specific signaling pathways and developing targeted therapies .

特性

IUPAC Name |

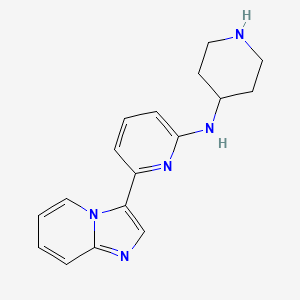

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYUPQNBDBTPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659159 | |

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042224-63-4 | |

| Record name | 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine](/img/structure/B1192793.png)